![molecular formula C24H16Cl3N3O5 B2794766 (E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 522657-58-5](/img/structure/B2794766.png)
(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide
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Description
(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C24H16Cl3N3O5 and its molecular weight is 532.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds: Research has focused on synthesizing various derivatives and analogs to explore their chemical properties and potential applications. For example, studies have described the synthesis of PET agents for imaging in Parkinson's disease, highlighting the utility of specific compounds in medical diagnostics (Min Wang et al., 2017). Similarly, efforts to synthesize entacapone, a COMT inhibitor, under mild conditions demonstrate the compound's relevance in therapeutic contexts (ATTIMOGAE SHIVAMURTHY HARISHA et al., 2015).
- Structural Analysis: Advanced structural analysis, including X-ray diffraction, has been employed to understand the molecular and crystalline structures of related compounds, which is crucial for determining their physical properties and reactivity (Xiang-Shan Wang et al., 2011).
Potential Biological Activities
- Investigation of Biological Activities: Some studies have aimed at exploring the biological activities of related compounds, such as their potential antitumor, antibacterial, or anticonvulsant effects. For instance, research on substituted 1,3-diphenyl-2-propen-1-ones has explored their spectral properties to infer biological activity potential (M. Ahmed et al., 2007).
Physical Properties
- Optical and Electronic Properties: The optical and electronic properties of related compounds have been studied, revealing their potential applications in materials science, such as in semiconductors or for nonlinear optical applications. For example, the analysis of linear, second, and third-order nonlinear optical properties of novel chalcone derivatives suggests their suitability for semiconductor devices (M. Shkir et al., 2019).
Supramolecular Chemistry
- Supramolecular Arrangements: The influence of substituents on the molecular and supramolecular architectures of compounds has been a subject of research, indicating the role of molecular functionalities in determining the crystal networks and intermolecular interactions (J. T. D. Silva et al., 2015).
properties
IUPAC Name |
(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl3N3O5/c1-34-22-10-14(9-19(27)23(22)35-13-15-4-2-3-5-18(15)26)8-16(12-28)24(31)29-20-7-6-17(25)11-21(20)30(32)33/h2-11H,13H2,1H3,(H,29,31)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOOUBLTXHIIG-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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